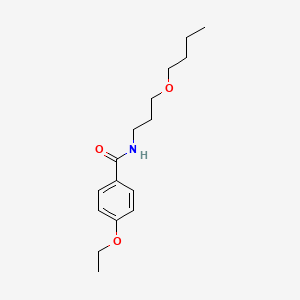![molecular formula C20H18O6 B5111098 allyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5111098.png)
allyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate, commonly known as AMBOA, is a chemical compound that has been widely studied for its potential therapeutic properties. This compound belongs to the family of coumarin derivatives, which are known for their diverse biological activities. AMBOA has been found to possess a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of AMBOA is not fully understood. However, it is believed that its antimicrobial activity is due to its ability to disrupt the bacterial cell membrane. AMBOA has also been found to possess antioxidant and anti-inflammatory properties, which are thought to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
AMBOA has been found to possess a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). AMBOA has also been found to possess antiproliferative activity against cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of AMBOA is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of AMBOA is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of AMBOA. One area of research is the development of new antibiotics based on AMBOA. Another area of research is the investigation of the potential of AMBOA as a therapeutic agent for the treatment of cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of AMBOA and its potential for use in clinical applications.
Conclusion:
In conclusion, AMBOA is a chemical compound that has been widely studied for its potential therapeutic properties. It possesses antimicrobial, antioxidant, and anti-inflammatory properties, and has been found to be a potential candidate for the treatment of a range of diseases. Further research is needed to fully understand the mechanism of action of AMBOA and its potential for use in clinical applications.
Méthodes De Synthèse
AMBOA can be synthesized using a multi-step process involving the reaction of 8-methoxy-4-methylcoumarin with allyl bromide, followed by the reaction of the resulting compound with chloroacetic acid. The final product is obtained by esterification of the resulting compound with acetic anhydride. The purity of the product can be confirmed using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
AMBOA has been extensively studied for its potential therapeutic properties. It has been found to possess antimicrobial activity against a range of bacteria, including Gram-positive and Gram-negative bacteria. AMBOA has also been found to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of a range of diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
prop-2-enyl 2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-4-9-24-18(21)11-25-17-8-7-15-14-6-5-13(23-3)10-16(14)20(22)26-19(15)12(17)2/h4-8,10H,1,9,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLZBUAGQHDSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-en-1-yl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

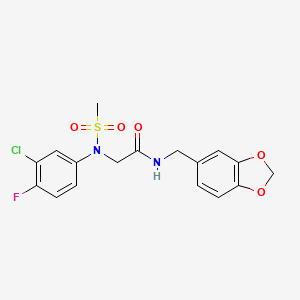
![N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5111021.png)
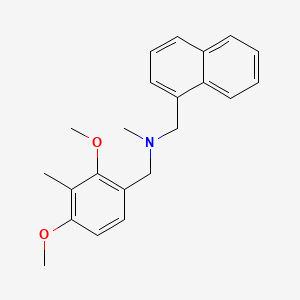
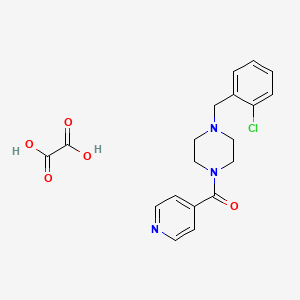
![2-[4-(2-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5111038.png)
![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B5111076.png)
![1-[(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)methyl]piperidine](/img/structure/B5111078.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5111085.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111091.png)
![propyl 6-methyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5111097.png)
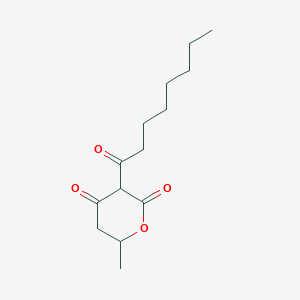
![4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine](/img/structure/B5111121.png)
